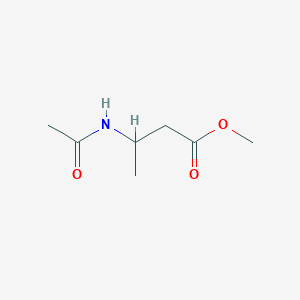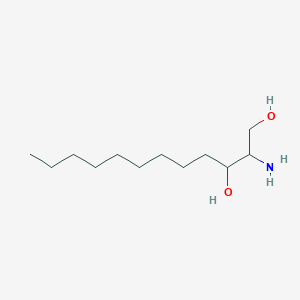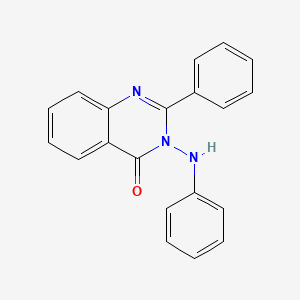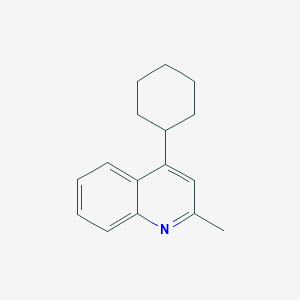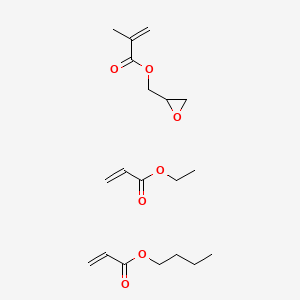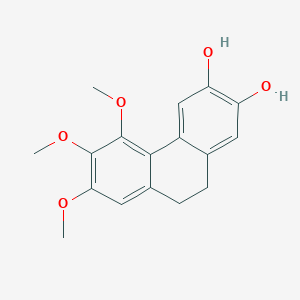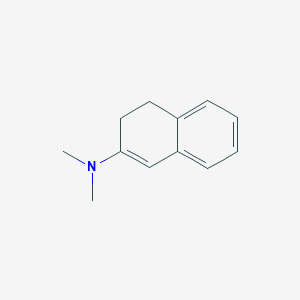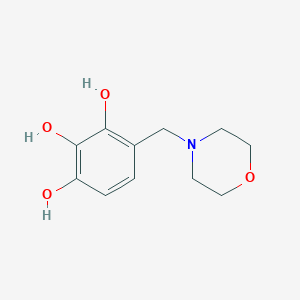
4-(Morpholin-4-ylmethyl)benzene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Morpholin-4-ylmethyl)benzene-1,2,3-triol is an organic compound characterized by a benzene ring substituted with three hydroxyl groups and a morpholin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-ylmethyl)benzene-1,2,3-triol typically involves the reaction of morpholine with a benzene derivative containing hydroxyl groups. One common method involves heating the reactants in the presence of a suitable catalyst and solvent. For example, morpholine can be reacted with a benzene derivative at elevated temperatures with constant stirring to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications. The use of automated systems and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-ylmethyl)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The morpholin-4-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
4-(Morpholin-4-ylmethyl)benzene-1,2,3-triol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and analgesic activities.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-ylmethyl)benzene-1,2,3-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The morpholin-4-ylmethyl group can interact with various receptors and enzymes, modulating their function. These interactions can lead to a range of biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
4-(Hydrazinylmethyl)benzene-1,2,3-triol: Similar structure but with a hydrazinylmethyl group instead of a morpholin-4-ylmethyl group.
Phloroglucinol: A benzene-1,3,5-triol with similar hydroxyl group arrangement but different substitution pattern.
Pyrogallol: A benzene-1,2,3-triol without the morpholin-4-ylmethyl group.
Uniqueness
4-(Morpholin-4-ylmethyl)benzene-1,2,3-triol is unique due to the presence of the morpholin-4-ylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
41273-92-1 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C11H15NO4/c13-9-2-1-8(10(14)11(9)15)7-12-3-5-16-6-4-12/h1-2,13-15H,3-7H2 |
InChI Key |
RZRNXRJQRUGOLX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C(=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)


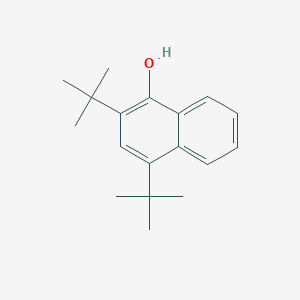
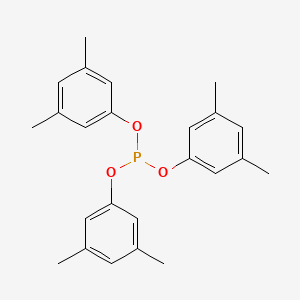
![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)
